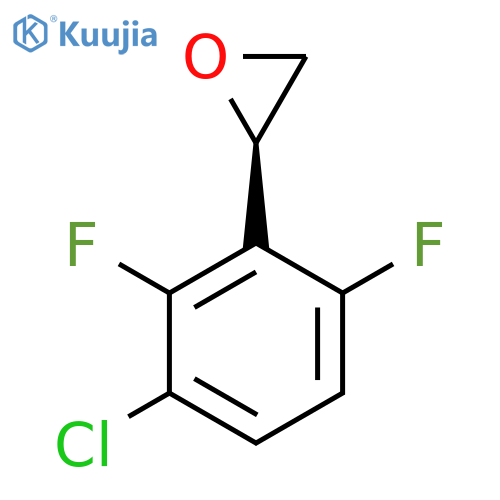Cas no 2227760-13-4 ((2R)-2-(3-chloro-2,6-difluorophenyl)oxirane)

2227760-13-4 structure
商品名:(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2227760-13-4
- (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane
- EN300-1976622
-
- インチ: 1S/C8H5ClF2O/c9-4-1-2-5(10)7(8(4)11)6-3-12-6/h1-2,6H,3H2/t6-/m0/s1
- InChIKey: NXLJFLCSCSBDJD-LURJTMIESA-N
- ほほえんだ: ClC1=CC=C(C(=C1F)[C@@H]1CO1)F
計算された属性
- せいみつぶんしりょう: 189.9996988g/mol
- どういたいしつりょう: 189.9996988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976622-0.1g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 5g |
$4475.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-1g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-0.25g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-2.5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-5.0g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1976622-10g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 10g |
$6635.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-10.0g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1976622-0.05g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1976622-0.5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.5g |
$1482.0 | 2023-09-16 |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
2227760-13-4 ((2R)-2-(3-chloro-2,6-difluorophenyl)oxirane) 関連製品
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
